Regioisomeric Differentiation: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro Benzamide Substitution in Pyridazinone EGFR/KRAS Inhibitors
In the high-throughput screen described in Example 1 of US9562019B2, a panel of human lung adenocarcinoma cell lines bearing defined EGFR mutations (H1975: T790M/L858R; H1650: delE746-A750; H3255: L858R) or KRAS mutations (H2030: KRAS G12C) was used to rank pyridazinone analogs by antiproliferative potency. The 3-fluoro regioisomer (CAS 946314-27-8) was evaluated alongside the 2-fluoro analog [CAS 920169-38-6] and the unsubstituted benzamide parent. While full dose–response IC50 curves for every comparator are not publicly tabulated in the patent, the SAR discussion in Example 2 indicates that the 3-fluoro substitution was retained in the lead series (SKI-104122 and congeners) based on superior activity in H1975 (EGFR T790M/L858R) cells relative to the 2-fluoro and 4-fluoro regioisomers [1]. Subsequent independent studies on closely related pyridazinone scaffolds have confirmed that 3-substituted benzamide derivatives achieve EGFR WT IC50 values as low as 0.133–0.136 µM and EGFR T790M IC50 values of 0.043–0.076 µM, comparable to or surpassing erlotinib (EGFR WT IC50 = 0.189 µM; EGFR T790M IC50 = 0.190 µM) [2].
| Evidence Dimension | Antiproliferative activity ranking in EGFR-mutant NSCLC cell lines (H1975 T790M/L858R) from primary patent screen |
|---|---|
| Target Compound Data | Retained in lead optimization series (SKI-104122 family) based on superior H1975 cell activity [1] |
| Comparator Or Baseline | 2-fluoro regioisomer (CAS 920169-38-6); 4-fluoro regioisomer; unsubstituted benzamide parent |
| Quantified Difference | Exact fold-difference not publicly disclosed; qualitative superiority noted in SAR discussion (Example 2) [1] |
| Conditions | High-throughput cell viability assay; NSCLC lines H1975 (EGFR T790M/L858R), H1650 (EGFR delE746-A750), H3255 (EGFR L858R), H2030 (KRAS G12C) [1] |
Why This Matters
The 3-fluoro substitution pattern was preferentially advanced into lead optimization, indicating a meaningful potency advantage over regioisomeric fluoro-benzamide analogs in the therapeutically critical EGFR T790M mutant context.
- [1] Sloan-Kettering Institute for Cancer Research. Substituted pyridazines as EGFR and/or KRAS inhibitors. US Patent 9,562,019 B2. Examples 1 and 2. View Source
- [2] He X, Wang Y, Liu Z, et al. Discovery of novel pyridazinone derivatives as EGFRWT/EGFRT790M kinase inhibitors: design, synthesis, antitumor evaluation, and molecular dynamic simulations. Bioorganic Chemistry. 2026;170:109486. View Source
